![molecular formula C8H6BrN3O2 B1372879 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine CAS No. 1072944-64-9](/img/structure/B1372879.png)
6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine
Overview
Description
“6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 1072944-64-9 . It has a molecular weight of 256.06 and its IUPAC name is 6-bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied due to its importance as a bioactive scaffold . The synthesis methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .
Molecular Structure Analysis
The molecular formula of “6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine” is C8H6BrN3O2 . Its InChI code is 1S/C8H6BrN3O2/c1-5-2-7-10-3-8(12(13)14)11(7)4-6(5)9/h2-4H,1H3 .
Physical And Chemical Properties Analysis
The compound has a density of 1.9±0.1 g/cm³ . It has a molar refractivity of 54.4±0.5 cm³ . The compound has 5 hydrogen bond acceptors and no hydrogen bond donors . It has a polar surface area of 63 Ų . The compound has a molar volume of 136.9±7.0 cm³ .
Scientific Research Applications
Medicinal Chemistry: Drug Development
This compound is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It can serve as a core structure for the development of new pharmaceuticals, particularly for its potential use in creating molecules with desirable properties such as increased potency, selectivity, or improved pharmacokinetic profiles.
Material Science: Electronic Materials
The structural characteristics of imidazo[1,2-a]pyridines make them useful in material science. They can be incorporated into electronic materials due to their ability to conduct electricity and serve as semiconductors or components in organic light-emitting diodes (OLEDs) .
Organic Synthesis: Building Blocks
As a versatile organic compound, 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine is used in organic syntheses as a building block. It can be utilized to construct more complex molecules through various chemical reactions .
Pharmaceutical Intermediates: Synthesis of Active Pharmaceutical Ingredients (APIs)
This compound is also used as an intermediate in the synthesis of APIs. Its reactivity allows for the introduction of various functional groups that are essential for the activity of many drugs .
.properties
IUPAC Name |
6-bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-5-2-7-10-3-8(12(13)14)11(7)4-6(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWPOCXNUADNQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674772 | |
Record name | 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1072944-64-9 | |
Record name | 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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